molecular formula C8H10Cl3N B13583647 [(2,5-Dichlorophenyl)methyl](methyl)aminehydrochloride

[(2,5-Dichlorophenyl)methyl](methyl)aminehydrochloride

Katalognummer: B13583647
Molekulargewicht: 226.5 g/mol
InChI-Schlüssel: AQMZVZGHEAQELO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-Dichlorophenyl)methylaminehydrochloride is a chemical compound with the molecular formula C8H10Cl3N. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a methylamine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)methylaminehydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, the production of (2,5-Dichlorophenyl)methylaminehydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Dichlorophenyl)methylaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(2,5-Dichlorophenyl)methylaminehydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2,5-Dichlorophenyl)methylaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2,4-Dichlorophenyl)methylaminehydrochloride
  • (3,5-Dichlorophenyl)methylaminehydrochloride
  • (2,5-Dichlorophenyl)ethylaminehydrochloride

Uniqueness

(2,5-Dichlorophenyl)methylaminehydrochloride is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure makes it suitable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C8H10Cl3N

Molekulargewicht

226.5 g/mol

IUPAC-Name

1-(2,5-dichlorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H

InChI-Schlüssel

AQMZVZGHEAQELO-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C=CC(=C1)Cl)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.